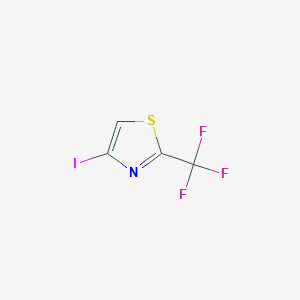

4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Description

Significance of Halogenated Thiazoles in Advanced Organic Synthesis

Halogenated thiazoles are versatile building blocks in organic chemistry, prized for their utility in constructing a wide array of more complex molecules. The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a common motif in pharmacologically active compounds. fabad.org.trjetir.org The introduction of a halogen atom onto the thiazole core significantly enhances its synthetic utility.

Halogens, particularly iodine and bromine, serve as excellent leaving groups and are readily displaced by nucleophiles. More importantly, they provide a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions. acs.orgnih.gov Such transformations are fundamental to modern synthetic strategies, allowing for the modular and efficient assembly of intricate molecular frameworks from simpler precursors.

The position of the halogen on the thiazole ring dictates its reactivity and the types of transformations it can undergo. For instance, the acidity of the protons on the thiazole ring varies, with the C2 position being the most acidic, followed by C5, and then C4. acs.org This inherent reactivity can be exploited to achieve regioselective functionalization. The "halogen dance" reaction is a notable example where a halogen can be migrated to a less acidic position, further expanding the synthetic possibilities. acs.orgnih.gov

Distinctive Role of the Trifluoromethyl Group in Heterocyclic Compound Design

The trifluoromethyl (CF3) group is a unique and highly sought-after substituent in the design of heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. researchgate.netrsc.org

Key properties imparted by the trifluoromethyl group include:

Increased Lipophilicity : The CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability. rsc.orgmdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.govmdpi.com This increased metabolic stability can lead to a longer duration of action for therapeutic agents.

Enhanced Binding Affinity : The high electronegativity of the fluorine atoms in the CF3 group can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug candidate. researchgate.net

Modified Acidity and Basicity : The strong electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a molecule.

The steric demand of a trifluoromethyl group is comparable to that of an isopropyl group, allowing it to act as a bioisostere for other common chemical groups. researchgate.net This combination of electronic and steric properties makes the CF3 group a powerful tool for fine-tuning the characteristics of heterocyclic compounds for specific applications. researchgate.netresearchgate.net

Overview of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole as a Strategic Synthetic Research Target

The compound this compound represents a convergence of the advantageous features of both halogenated thiazoles and trifluoromethylated heterocycles. This unique combination makes it a highly strategic and valuable building block in organic synthesis.

The key attributes of this compound include:

A Versatile Thiazole Core : The thiazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. fabad.org.tr

A Reactive Iodo Group : The iodine atom at the C4 position provides a prime site for a wide range of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

A Modulating Trifluoromethyl Group : The CF3 group at the C2 position imparts the beneficial properties of increased lipophilicity, metabolic stability, and potent electronic effects, which can be leveraged to optimize the performance of the final target molecule.

The strategic placement of these functional groups on the thiazole ring allows for a modular and convergent approach to the synthesis of novel compounds. Researchers can first utilize the iodo group for scaffold elaboration and then rely on the trifluoromethyl group to fine-tune the properties of the resulting molecule. This makes this compound a highly sought-after intermediate for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3INS/c5-4(6,7)3-9-2(8)1-10-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTWVGVDSFPBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and constitution of organic molecules. For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multidimensional techniques, would be employed for a complete structural assignment.

¹H NMR Spectroscopy for Proton Chemical Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single signal corresponding to the proton at the C5 position of the thiazole (B1198619) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent sulfur atom, the iodine atom at C4, and the trifluoromethyl group at C2.

Predicted Chemical Shift (δ): The proton on the parent thiazole ring at C5 typically appears around 7.2-7.4 ppm. chemicalbook.com The presence of the strongly electronegative trifluoromethyl group at C2 and the iodine atom at C4 would both be expected to deshield the C5 proton, shifting its resonance downfield. Therefore, the chemical shift for the C5-H is predicted to be in the range of 7.5 - 8.0 ppm . This estimation is based on the known deshielding effects of halogens and electron-withdrawing groups on aromatic and heteroaromatic protons.

Multiplicity: This signal would appear as a singlet, as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

¹³C NMR Spectroscopy for Carbon Framework Delineation

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Three distinct signals are expected for the three carbon atoms of the thiazole ring, in addition to the signal for the trifluoromethyl carbon.

Predicted Chemical Shifts (δ):

C2: This carbon is directly attached to the highly electronegative trifluoromethyl group and is situated between two heteroatoms (N and S). This environment will cause significant deshielding. The chemical shift for C2 in thiazole is around 151 ppm. The CF₃ group's strong electron-withdrawing nature will shift this further downfield, likely into the 155-165 ppm range, appearing as a quartet due to coupling with the three fluorine atoms.

C4: This carbon is bonded to the iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield shift for the directly attached carbon. For instance, the C4 in thiazole appears around 115 ppm. The presence of iodine is predicted to shift this resonance significantly upfield, potentially to the 90-100 ppm range.

C5: This carbon is bonded to a hydrogen atom and is adjacent to the iodine-bearing carbon. It is expected to be the most shielded of the ring carbons, with a predicted chemical shift in the range of 110-120 ppm .

CF₃: The carbon of the trifluoromethyl group will exhibit a characteristic signal in the range of 115-125 ppm , appearing as a quartet due to the one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C2 | 155 - 165 | Quartet (q) |

| C4 | 90 - 100 | Singlet (s) |

| C5 | 110 - 120 | Singlet (s) |

¹⁹F NMR Spectroscopy for Precise Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms and is a key technique for characterizing fluorinated compounds.

Predicted Chemical Shift (δ): The chemical shift of a CF₃ group is influenced by the nature of the ring to which it is attached. For a CF₃ group on an electron-deficient heterocyclic ring like thiazole, the resonance is expected to be in the upfield region relative to the common reference standard, CFCl₃ (0 ppm). Based on data for similar trifluoromethylated heterocycles, the chemical shift for the CF₃ group in this molecule is predicted to be in the range of -60 to -70 ppm . nih.govresearchgate.net

Multiplicity: The signal will appear as a singlet, as there are no other fluorine atoms in the molecule to cause coupling.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |

|---|

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While the one-dimensional spectra provide significant information, multidimensional NMR experiments would be essential for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations, as there is only one proton in the molecule, confirming the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal a direct correlation between the proton signal at C5 and the corresponding carbon signal in the ¹³C spectrum, definitively assigning both.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would be crucial for establishing the connectivity of the entire molecule. Key expected correlations would include:

The C5 proton showing correlations to C4 and potentially to C2.

The fluorine atoms of the CF₃ group showing correlations to the C2 carbon.

These correlations would provide unequivocal evidence for the substitution pattern of the thiazole ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the thiazole ring, the C-F bonds of the trifluoromethyl group, and the C-I bond.

C-H Vibrations: The stretching vibration of the lone C-H bond at C5 is expected to appear in the aromatic C-H stretching region, typically around 3100-3000 cm⁻¹ . nanoient.org

Thiazole Ring Vibrations: The characteristic stretching vibrations of the thiazole ring (C=N, C=C, C-S) are expected to produce a series of bands in the region of 1600-1300 cm⁻¹ . researchgate.netresearchgate.net

C-F Vibrations: The C-F stretching vibrations of the trifluoromethyl group are known to be very strong and typically appear in the region of 1350-1100 cm⁻¹ . These are often the most intense bands in the spectrum of a fluorinated compound.

C-I Vibration: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹ , due to the heavy mass of the iodine atom.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 3100 - 3000 | Medium |

| C=N/C=C Ring Stretch | 1600 - 1300 | Medium to Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong, Multiple Bands |

Raman Spectroscopy and Theoretical Vibrational Frequency Analysis

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. The analysis of this compound involves both experimental measurements and theoretical calculations to assign the observed spectral bands to specific molecular vibrations.

Theoretical vibrational frequency analysis, often performed using Density Functional Theory (DFT) methods, is a powerful tool for predicting the Raman spectrum of a molecule. researchgate.netscispace.com By calculating the vibrational frequencies and their corresponding intensities, researchers can gain a detailed understanding of the molecule's dynamics. scispace.com For this compound, key vibrational modes would include the stretching and bending of the C-I bond, the various stretching and deformation modes of the trifluoromethyl (CF₃) group, and the characteristic vibrations of the 1,3-thiazole ring. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups as described in the literature.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretch | ~3100 - 3200 | Stretching vibration of the hydrogen atom attached to the thiazole ring. |

| C-F Asymmetric Stretch | ~1200 - 1350 | Asymmetric stretching of the carbon-fluorine bonds in the CF₃ group. |

| C-F Symmetric Stretch | ~1100 - 1200 | Symmetric stretching of the carbon-fluorine bonds in the CF₃ group. |

| Thiazole Ring Vibrations | ~1000 - 1600 | A series of complex stretching and bending modes involving the C=N, C=C, C-S, and C-N bonds within the heterocyclic ring. |

| C-I Stretch | ~400 - 600 | Stretching vibration of the carbon-iodine bond. |

| CF₃ Bending/Deformation | ~500 - 800 | Bending and rocking motions of the trifluoromethyl group. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound, HRMS provides the necessary data to verify its molecular formula, C₄HF₃INS.

The technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This level of precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas. The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed formula. A close match, usually within a few parts per million (ppm), provides strong evidence for the correct molecular formula. nih.gov

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, and ³²S).

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄HF₃INS |

| Theoretical Exact Mass | 279.8830 Da |

| Expected HRMS Result [M+H]⁺ | 280.8903 Da |

X-ray Crystallography for Definitive Solid-State Structure Determination (for the compound or close analogues)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related analogues provides insight into the expected structural features. nih.govmdpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com For a molecule like this compound, a crystallographic study would confirm the planarity of the thiazole ring and determine the precise spatial orientation of the iodo and trifluoromethyl substituents.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. In analogous heterocyclic structures, such as 1,3-thiazole-4-carbonitrile, weak C—H⋯N hydrogen bonds and π–π stacking interactions between thiazole rings are observed. nih.gov For iodo-substituted analogues like 4-iodo-1H-pyrazole, catemeric motifs formed through N—H⋯N hydrogen bonds are noted. mdpi.com It is plausible that the crystal structure of this compound would also be stabilized by a combination of halogen bonding involving the iodine atom, dipole-dipole interactions from the trifluoromethyl group, and potential π–π stacking of the thiazole rings.

Table 3: Typical Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking. nih.gov |

| Torsion Angles | The dihedral angles that define the conformation of flexible parts of the molecule. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior and thermodynamic stability of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like this compound. mdpi.comchemrxiv.org DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. mdpi.comresearchgate.net

The optimized structure reveals key bond lengths and angles, providing a foundational understanding of the molecule's spatial arrangement. For this compound, the presence of the electron-withdrawing trifluoromethyl group and the large iodine atom significantly influences the geometry of the thiazole (B1198619) ring. DFT calculations can precisely quantify these effects. Furthermore, vibrational frequency analysis can be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its infrared spectrum.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| Total Energy | Value dependent on level of theory |

| Dipole Moment | Value dependent on level of theory |

| C-I Bond Length | Typically ~2.1 Å |

| C-S Bond Lengths | Typically ~1.7-1.8 Å |

Note: The values in this table are illustrative and would be precisely determined by specific DFT calculations.

For a more rigorous investigation of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide a higher level of accuracy for electron correlation effects. These advanced calculations are particularly useful for refining the understanding of the molecule's stability and the subtle electronic interactions between the trifluoromethyl group, the iodine atom, and the thiazole ring.

Analysis of Reactivity and Selectivity Profiles

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic landscape of this compound, its reactive sites and the nature of its interactions with other molecules can be determined.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals across the molecule identifies the most probable sites for nucleophilic and electrophilic attack. The LUMO is likely to be localized around the carbon atom attached to the iodine, making it susceptible to nucleophilic substitution, and also on the thiazole ring itself. The HOMO, conversely, would be distributed over the thiazole ring, indicating its potential as a nucleophile in certain reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Typically -7.0 to -8.0 eV |

| LUMO | Typically -1.5 to -2.5 eV |

Note: These values are representative and would be quantified by specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. researchgate.net The ESP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), which are susceptible to nucleophilic attack. mdpi.com

In this compound, the ESP surface would likely show a significant negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Conversely, the hydrogen atom on the thiazole ring and the area around the iodine atom (due to the phenomenon of σ-hole bonding) would likely show positive potential, indicating their susceptibility to nucleophilic interactions.

Mechanistic Investigations of Reaction Pathways

Computational chemistry can be employed to model the entire course of a chemical reaction involving this compound, from reactants to products, via the transition state. By calculating the energies of all species along the reaction coordinate, a detailed reaction mechanism can be elucidated. This includes determining the activation energies, which govern the reaction rates, and identifying any intermediate species. For instance, in a nucleophilic substitution reaction at the C-I bond, computational studies could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.orgresearchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis for Reaction Rate Prediction

Transition state theory is a cornerstone for understanding and predicting the rates of chemical reactions. By computationally locating and characterizing the transition state (TS) on a potential energy surface, the activation energy (ΔG‡) can be determined, which is a key parameter in the Arrhenius equation for the rate constant. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the C4 position or metal-catalyzed cross-coupling reactions, density functional theory (DFT) calculations can be employed to model the reaction pathway.

The process involves identifying the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between this transition state and the ground state of the reactants provides the activation energy.

For instance, in a hypothetical SNAr reaction with a nucleophile (Nu-), the transition state would likely involve the formation of a Meisenheimer-like intermediate where the nucleophile is partially bonded to the C4 carbon, and the C-I bond is partially broken. The trifluoromethyl group at the C2 position, being a strong electron-withdrawing group, would stabilize this anionic intermediate, thereby lowering the activation energy and increasing the reaction rate. Computational models can precisely quantify this stabilizing effect.

Table 1: Hypothetical Calculated Activation Energies for SNAr at C4 of this compound

| Reactant | Nucleophile | Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| This compound | CH3O- | DMSO | B3LYP/6-311+G(d,p) | 15.2 |

| This compound | NH3 | DMSO | B3LYP/6-311+G(d,p) | 25.8 |

Reaction Coordinate Mapping

Reaction coordinate mapping provides a detailed visualization of the energy profile of a reaction as it progresses from reactants to products. arxiv.org This mapping, often generated through intrinsic reaction coordinate (IRC) calculations, traces the minimum energy path connecting the transition state to the corresponding reactant and product minima on the potential energy surface. acs.org This allows for a comprehensive understanding of the structural changes that occur throughout the reaction. arxiv.org

For a reaction involving this compound, such as a Suzuki or Stille coupling at the C4 position, the reaction coordinate map would illustrate the energy changes associated with oxidative addition, transmetalation, and reductive elimination steps. Each of these elementary steps would have its own transition state and intermediates, which can be computationally characterized.

Influence of Substituents and Solvent Effects on Electronic Properties

The electronic properties of the this compound molecule are significantly influenced by its substituents—the iodine atom and the trifluoromethyl group—and the surrounding solvent medium. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. beilstein-journals.orgnih.gov This has a profound effect on the electron density distribution within the thiazole ring, making the ring more electron-deficient. beilstein-journals.orgnih.gov This electron deficiency is particularly pronounced at the C2 and C4 positions. pharmaguideline.com The iodine atom, while also electronegative, is a large and polarizable atom, which can participate in halogen bonding and influences the molecule's reactivity in cross-coupling reactions. rsc.org

Solvent effects can be modeled computationally using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can be effective for capturing bulk solvent effects on the electronic structure and geometry of the molecule. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

The choice of solvent can alter the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound. In polar solvents, the charge separation in the molecule is likely to be stabilized, leading to changes in its reactivity and spectroscopic properties. nih.govacs.org For instance, the energy of the LUMO may be lowered in a polar solvent, making the molecule more susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound in Different Solvents

| Solvent | Dielectric Constant | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Gas Phase | 1 | -7.21 | -1.89 | 2.54 |

| Dichloromethane | 8.93 | -7.25 | -1.95 | 3.12 |

| Acetonitrile | 37.5 | -7.28 | -2.01 | 3.45 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic parameters of molecules, which can aid in their experimental characterization. mjcce.org.mk For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. researchgate.netbohrium.com

To predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. mjcce.org.mk The calculations provide theoretical shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. The accuracy of these predictions is dependent on the level of theory and basis set used. nih.gov

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be directly compared to an experimental IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. mjcce.org.mk

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Experimental Value |

|---|---|---|

| ¹³C NMR (C2) | 155.4 ppm | Not Available |

| ¹³C NMR (C4) | 89.7 ppm | Not Available |

| ¹³C NMR (C5) | 118.2 ppm | Not Available |

| ¹⁹F NMR (CF3) | -62.1 ppm | Not Available |

| IR ν(C=N) | 1585 cm⁻¹ | Not Available |

| IR ν(C-F) | 1150-1250 cm⁻¹ (multiple bands) | Not Available |

Reactivity and Chemical Transformations of 4 Iodo 2 Trifluoromethyl 1,3 Thiazole

Reactions at the Iodo Substituent as a Functional Handle

The iodine atom at the C4 position of the thiazole (B1198619) ring is the primary site of reactivity for this molecule. Its susceptibility to oxidative addition with transition metals and to halogen-metal exchange makes it an ideal precursor for a wide range of functionalization reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. The C-I bond in 4-iodo-2-(trifluoromethyl)-1,3-thiazole is well-suited for these transformations, generally exhibiting higher reactivity than the corresponding C-Br or C-Cl bonds. The strong electron-withdrawing effect of the 2-(trifluoromethyl) group further enhances the reactivity of the C4 position toward oxidative addition, a key step in many catalytic cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodo-thiazole with boronic acids or their esters to form new C-C bonds. Research on analogous systems, such as 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines, demonstrates that such couplings proceed efficiently. core.ac.uk The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. rsc.orgnih.gov The choice of ligand and base is crucial for achieving high yields and preventing side reactions like dehalogenation. acs.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the iodo-thiazole with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base. rsc.orgresearchgate.net Microwave-assisted Sonogashira couplings on similar chloro-substituted trifluoromethyl heterocycles have been shown to be highly effective, providing rapid access to alkynylated products in good yields. core.ac.uk Copper-free conditions have also been developed to avoid the undesirable homocoupling of acetylenes. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the iodo-thiazole with an alkene to form a substituted alkene. beilstein-journals.org This reaction provides a direct method for the vinylation of the thiazole ring. The regioselectivity of the addition to the alkene is a key consideration in this transformation. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the iodo-thiazole with primary or secondary amines. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often sterically bulky), and a base. researchgate.netresearchgate.net It allows for the synthesis of a wide array of 4-amino-2-(trifluoromethyl)-1,3-thiazole derivatives, which are of interest in medicinal chemistry.

The table below summarizes typical conditions for these cross-coupling reactions, extrapolated from studies on structurally related trifluoromethyl-substituted halo-heterocycles. core.ac.uk

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O, Toluene | 4-Aryl/Heteroaryl-thiazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DiPEA | DMF, THF | 4-Alkynyl-thiazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF, Acetonitrile | 4-Vinyl-thiazole |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or K₃PO₄ | Toluene, Dioxane | 4-Amino-thiazole |

Direct displacement of the iodo substituent by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is another potential reaction pathway. The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position is critical, as it stabilizes the negative charge in the intermediate Meisenheimer complex, thereby activating the ring system towards nucleophilic attack. nih.gov

This pathway allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, to directly form ethers, thioethers, and amino derivatives, respectively. nih.gov The reactivity would be expected to be lower than for nitro-activated systems but still significant, particularly with strong nucleophiles or under forcing conditions.

Reductive dehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur as a competing side reaction in transition metal-catalyzed couplings. acs.org This process, also known as hydrodehalogenation or proto-deiodination, can be promoted by the presence of hydrogen donors in the reaction mixture (e.g., solvent, amine base, or water) and is often facilitated by the palladium catalyst system. In some synthetic contexts, however, reductive dehalogenation can be employed as the primary desired transformation by using specific reagents like catalytic palladium on carbon with a hydrogen source or other reducing agents.

The carbon-iodine bond can undergo halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a highly reactive 4-lithio-2-(trifluoromethyl)-1,3-thiazole intermediate. This organolithium species can then be "quenched" by a wide variety of electrophiles to introduce new functional groups at the C4 position with high regioselectivity. researchgate.net This two-step sequence provides access to a diverse range of derivatives that are not readily accessible through other means. researchgate.net

The table below illustrates the versatility of this method by showing potential products from the reaction of the lithiated intermediate with various electrophiles.

| Electrophile | Reagent Example | Product Functional Group |

| Aldehyde/Ketone | Acetaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Alkyl Halide | Methyl Iodide | Alkyl Group |

| Disulfide | Dimethyl Disulfide | Thioether |

| Isocyanate | Phenyl Isocyanate | Amide |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is renowned for its exceptional thermal and chemical stability. mdpi.com This stability is a direct consequence of the strength of the carbon-fluorine bond, which has a high bond dissociation energy. mdpi.com As a result, the CF₃ group is generally inert to the conditions employed in the functionalization of the C-I bond, including strong bases, organometallic reagents, and transition metal catalysts. wikipedia.orgacs.org

The primary role of the trifluoromethyl group in the context of reactivity is electronic. As a potent electron-withdrawing substituent, it significantly influences the properties of the thiazole ring by lowering the electron density. wikipedia.org This electronic perturbation enhances the reactivity of the C4-iodo bond toward oxidative addition in cross-coupling reactions and activates the ring for potential nucleophilic aromatic substitution. Furthermore, the CF₃ group is often incorporated into molecules in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. mdpi.comnih.gov

Potential for Further Fluorination or Defluorination Reactions

The trifluoromethyl (-CF3) group on the thiazole ring is exceptionally stable due to the high strength of the carbon-fluorine bonds. Consequently, reactions involving the further fluorination of the already perfluorinated methyl group are not chemically feasible under standard laboratory conditions.

Conversely, defluorination reactions, which would involve the breaking of C-F bonds, are also energetically demanding and require harsh conditions or highly specialized reagents. While methods for the defluorination of trifluoromethyl groups exist, they are not common and there is no specific literature detailing such transformations on this compound. Such reactions would likely lead to the decomposition of the thiazole ring itself rather than selective defluorination.

Transformations Involving the 1,3-Thiazole Heterocyclic Ring

The reactivity of the thiazole ring in this compound is significantly influenced by the electronic properties of its substituents. The trifluoromethyl group at the C2 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The iodine atom at the C4 position is also an electron-withdrawing group via induction, further deactivating the ring.

Electrophilic Aromatic Substitution (considering directing effects)

The 1,3-thiazole ring generally undergoes electrophilic aromatic substitution (EAS) preferentially at the C5 position, which is the most electron-rich carbon atom in the unsubstituted ring. pharmaguideline.comnumberanalytics.com However, in this compound, the situation is more complex.

Directing Effects : The C2 and C4 positions are occupied. The sole remaining position for substitution is C5.

Reactivity : The presence of two strong electron-withdrawing groups (trifluoromethyl and iodo) significantly reduces the electron density of the thiazole ring, making it highly deactivated towards electrophilic attack. researchgate.net

Consequently, electrophilic aromatic substitution reactions on this compound are expected to be extremely difficult and would require forcing conditions and highly reactive electrophiles. No specific examples of such reactions are readily found in the scientific literature, suggesting that this is not a synthetically viable pathway.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition under forcing conditions |

| Halogenation | Br₂/FeBr₃ | No reaction or decomposition under forcing conditions |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction expected due to ring deactivation |

Nucleophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient nature of the thiazole ring in this compound, enhanced by the -CF3 group, makes it a candidate for nucleophilic aromatic substitution (SNAr). nih.govdiva-portal.org The iodine atom at the C4 position represents a potential leaving group.

The reaction would proceed via the attack of a nucleophile at the C4 position, leading to the displacement of the iodide ion. The strong electron-withdrawing effect of the adjacent trifluoromethyl group (at C2) and the ring nitrogen atom would help to stabilize the negative charge in the Meisenheimer-like intermediate, facilitating the substitution. diva-portal.org While plausible, specific documented examples of SNAr reactions displacing the 4-iodo group on this particular substrate are scarce.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-2-(trifluoromethyl)-1,3-thiazole |

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)-1,3-thiazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-2-(trifluoromethyl)-1,3-thiazole |

C-H Functionalization and Derivatization Strategies

The only available C-H bond on the heterocyclic ring is at the C5 position. Direct C-H functionalization is a powerful tool in modern organic synthesis, often utilizing transition-metal catalysis. For thiazoles, C-H arylation has been reported at both the C2 and C5 positions. researchgate.net

Given that the C2 and C4 positions are already substituted, any C-H functionalization would selectively occur at the C5 position. This position is adjacent to the iodine-bearing carbon. The reaction would likely require a palladium or copper catalyst and a suitable coupling partner, such as an aryl halide or boronic acid. The high deactivation of the ring might necessitate specific ligand systems or reaction conditions to achieve successful transformation. Research into the direct C-H functionalization of such heavily substituted and electron-poor thiazoles is an ongoing area of interest.

Ring-Opening and Rearrangement Reactions

The aromatic 1,3-thiazole ring is generally stable. Ring-opening or rearrangement reactions are uncommon and typically require high energy input or specific reaction pathways, such as certain cycloaddition reactions. wikipedia.org For instance, some thiazoles can undergo Diels-Alder reactions with reactive alkynes at high temperatures, followed by sulfur extrusion to yield pyridines. wikipedia.org

However, for this compound, the electron-poor nature of the ring would make it a poor diene for a standard Diels-Alder reaction. There are no specific reports in the literature describing ring-opening or rearrangement reactions of this compound under typical synthetic conditions. Such transformations would likely involve harsh conditions that could lead to non-selective decomposition.

Application As a Strategic Synthetic Building Block

The chemical compound 4-Iodo-2-(trifluoromethyl)-1,3-thiazole serves as a highly versatile and strategic building block in organic synthesis. Its unique structural features—a trifluoromethyl group at the C2 position and an iodine atom at the C4 position—impart distinct reactivity and properties that are highly sought after in various fields of chemical research. The electron-withdrawing nature of the trifluoromethyl group enhances the stability and modulates the electronic properties of the thiazole (B1198619) ring, while the iodo substituent provides a reactive handle for a wide array of chemical transformations. This combination makes it an invaluable precursor for constructing complex molecular architectures.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Highly Efficient Synthetic Pathways

The synthesis of substituted thiazoles is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a primary objective for organic chemists. While classical methods provide a foundation, future research will likely focus on innovative strategies that offer higher yields, shorter reaction times, and greater functional group tolerance, particularly for complex structures like 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a cornerstone for creating the thiazole ring by reacting α-haloketones with thioamides. synarchive.com However, modern advancements are refining this and other foundational methods. researchgate.netresearchgate.net Emerging areas of exploration include the use of microwave-assisted organic synthesis (MAOS) and flow chemistry. figshare.com These technologies can dramatically reduce reaction times and improve yields. figshare.combepls.com Another promising avenue is the development of one-pot, multi-component reactions that construct the thiazole core and install the necessary substituents in a single, streamlined process, minimizing waste and simplifying purification. nih.gov

Future synthetic strategies could focus on the following:

Late-stage Functionalization: Developing methods to introduce the iodo and trifluoromethyl groups onto a pre-formed thiazole ring. This approach would allow for the rapid diversification of thiazole-based molecular libraries.

Green Chemistry Approaches: Utilizing environmentally benign solvents like water or ethanol, employing recyclable catalysts, and designing reactions that run at ambient temperature to reduce energy consumption. bepls.com

Novel Building Blocks: The design and synthesis of novel precursors that already contain the trifluoromethyl-thioamide or a suitable iodinated three-carbon component could provide more direct and efficient routes to the target molecule.

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Method | Description | Potential Advantages for this compound | Key Challenges |

| Hantzsch Synthesis | Condensation of an α-haloketone with a thioamide. synarchive.com | Well-established and versatile. | Requires specific, potentially unstable starting materials. |

| Cook-Heilbron Synthesis | Reaction of an α-aminonitrile with carbon disulfide. wikipedia.org | Access to 2-aminothiazole precursors. | Less direct for the target structure. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. figshare.com | Rapid reaction times, often higher yields. bepls.com | Specialized equipment required; scalability can be an issue. |

| Flow Chemistry | Continuous reaction in a reactor system. figshare.com | High throughput, precise control over reaction conditions, improved safety. | Significant initial investment in equipment. |

| Multi-Component Reactions | Combining three or more reactants in a single step. nih.gov | High atom economy, operational simplicity. | Optimization can be complex. |

Investigation of Undiscovered Reactivity Patterns of Iodo-Trifluoromethyl Thiazoles

The reactivity of this compound is dictated by the interplay of its three core components: the aromatic thiazole ring, the electron-withdrawing trifluoromethyl group, and the synthetically versatile carbon-iodine bond.

The C-I bond at the 4-position is the primary site for synthetic modification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making this compound a valuable building block for constructing more complex molecules. dntb.gov.uanih.gov

The trifluoromethyl group exerts a powerful electron-withdrawing effect, which significantly influences the electronic properties of the thiazole ring. nih.govscispace.com This effect deactivates the ring toward electrophilic aromatic substitution while potentially activating it for nucleophilic aromatic substitution (SNAr), a reactivity pattern that is less common for thiazoles but could be exploited in the future. Research into this area could uncover novel transformation pathways.

Future investigations into the reactivity of this compound class could include:

Exploring Novel Cross-Coupling Reactions: Applying newly developed coupling methodologies, such as C-H activation or photoredox catalysis, to forge new bonds at the thiazole core.

Nucleophilic Substitution Studies: Systematically investigating the potential for SNAr reactions at the 5-position, which is activated by the adjacent trifluoromethyl group.

Reactivity of the Trifluoromethyl Group: While generally stable, the CF3 group can participate in certain transformations. Exploring its potential for defluorinative functionalization could open new synthetic avenues. mdpi.com

Cycloaddition Reactions: Although the aromaticity of the thiazole ring makes it less prone to cycloadditions, the strong electronic perturbation from the CF3 group might enable novel cycloaddition pathways under specific conditions. wikipedia.org

Advanced Computational Modeling for Rational Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.netdntb.gov.ua For molecules like this compound, computational modeling can provide profound insights that guide experimental work, saving time and resources.

DFT calculations can be used to predict a variety of molecular properties:

Molecular Geometry: Optimizing the three-dimensional structure to understand bond lengths, angles, and conformational preferences. nih.govnih.gov

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govscience.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Reaction Mechanisms: Mapping the entire energy profile of a potential reaction, including transition states and intermediates. This allows for the elucidation of reaction mechanisms and helps explain observed product distributions. researchgate.net For instance, computational studies can clarify the mechanistic pathways of Hantzsch thiazole synthesis or predict the most favorable conditions for a specific cross-coupling reaction. researchgate.net

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization and identification of newly synthesized compounds. researchgate.net

Future research leveraging computational modeling could focus on the rational design of new catalysts for the synthesis of iodo-trifluoromethyl thiazoles, predicting novel reactivity patterns, and designing new thiazole derivatives with specific electronic or biological properties. nih.govnih.gov For example, by modeling the interaction of different thiazole derivatives with a biological target, such as an enzyme active site, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. acs.org

Table 2: Applications of Computational Chemistry in Thiazole Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry Optimization | Predicts stable conformations, bond lengths, and angles. nih.gov |

| DFT | Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines electronic properties, reactivity, and kinetic stability. nih.govscience.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Simulates UV-Vis spectra to understand electronic transitions. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Analyzes charge transfer and hyperconjugative interactions within the molecule. acs.org |

| Molecular Docking | Drug Design | Predicts the binding mode and affinity of a molecule to a biological target. acs.orgresearchgate.net |

Expansion of Synthetic Applications in Emerging Areas of Chemical Research

The unique combination of properties imparted by the iodo and trifluoromethyl substituents makes this compound a highly attractive building block for various emerging fields of chemical research. dntb.gov.uanih.gov

In medicinal chemistry , the trifluoromethyl group is a well-established bioisostere for other groups and is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including metabolic stability and membrane permeability. mdpi.comnih.gov The thiazole ring itself is a privileged scaffold found in numerous FDA-approved drugs. nih.gov Therefore, this compound serves as an ideal starting point for the synthesis of new bioactive compounds. The iodine atom allows for its incorporation into larger, more complex molecules through predictable and high-yielding cross-coupling reactions. mdpi.com Potential therapeutic areas include oncology, infectious diseases, and neurodegenerative disorders. nih.govacs.org

In agrochemicals , fluorinated compounds, particularly those with trifluoromethyl groups, play a crucial role in the development of modern herbicides, fungicides, and insecticides due to their enhanced efficacy and stability. mdpi.com The iodo-trifluoromethyl-thiazole scaffold could be elaborated to create novel crop protection agents.

In materials science , the introduction of trifluoromethyl groups can tune the electronic and physical properties of organic materials. This can be exploited in the design of novel organic light-emitting diodes (OLEDs), semiconductors, and polymers. The strong intermolecular interactions and altered electronic properties of trifluoromethylated aromatic systems are of particular interest for creating materials with tailored charge transport properties. nih.gov The iodo-group provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces.

Future research will likely see the application of this building block in the creation of extensive compound libraries for high-throughput screening in drug discovery and the development of new functional materials with precisely engineered properties.

Q & A

Q. Q1. What are the standard synthetic routes for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, and how can reaction conditions be optimized?

A1. The synthesis of this compound typically involves halogenation or functionalization of preformed thiazole cores. For example:

- Iodination strategies : Direct iodination at the 4-position of 2-(trifluoromethyl)-1,3-thiazole using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–5°C) .

- Cyclocondensation : Reaction of α-iodo ketones with thioureas or thioamides in the presence of trifluoroacetic acid (TFA) to form the thiazole ring .

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd/C for coupling reactions), and stoichiometric ratios to minimize byproducts like 5-bromo-2-iodo derivatives .

Q. Q2. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

A2. Key methods include:

- NMR spectroscopy : NMR to confirm the trifluoromethyl group (δ ≈ -60 to -70 ppm) and NMR to identify coupling patterns for the thiazole protons .

- X-ray crystallography : Single-crystal analysis using SHELX software to resolve iodine placement and verify bond lengths/angles (e.g., C-I bond ≈ 2.09 Å) .

- HPLC-MS : Retention time and mass-to-charge ratio (e.g., m/z 320 [M+H]) to assess purity and detect halogenated impurities .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

A3. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Electrophilic substitution : Iodine’s leaving-group potential in Suzuki-Miyaura couplings with aryl boronic acids .

- Steric effects : Trifluoromethyl group’s impact on transition-state geometries during Ullmann or Buchwald-Hartwig aminations .

Benchmark against experimental data (e.g., coupling yields with Pd(PPh)) to validate computational predictions .

Q. Q4. How can contradictions in biological activity data for this compound derivatives be resolved?

A4. Contradictions often arise from:

- Solubility variations : Use logP calculations (e.g., >3.5 indicates poor aqueous solubility) to correlate bioactivity with lipophilicity .

- Metabolic stability : LC-MS/MS profiling to identify demethylation or deiodination byproducts in hepatic microsomes .

- Target selectivity : Molecular docking (AutoDock Vina) to compare binding affinities with off-target receptors (e.g., kinase vs. GPCR targets) .

Q. Q5. What strategies mitigate iodine loss during functionalization of this compound?

A5. Mitigation approaches include:

- Protecting groups : Temporarily shield the iodine with trimethylsilyl (TMS) groups during harsh reactions (e.g., Grignard additions) .

- Low-temperature catalysis : Use Pd/XPhos systems at -20°C to suppress β-hydride elimination in Heck couplings .

- In situ monitoring : Raman spectroscopy to detect iodine dissociation intermediates during Sonogashira reactions .

Methodological Considerations

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 98–102°C | |

| LogP | HPLC (C18 column) | 3.2 ± 0.1 | |

| Crystallographic Space Group | X-ray (SHELXL) | P2/c | |

| NMR Shift | 400 MHz (CDCl) | -67.2 ppm (CF) |

Data Contradiction Analysis

Example : Conflicting reports on the compound’s stability under basic conditions.

- Hypothesis 1 : Degradation via nucleophilic aromatic substitution (NAS) at the 4-iodo position.

- Testing : Conduct kinetic studies in NaOH/EtOH (0.1–1.0 M) with LC-MS monitoring. Compare with 4-bromo analogs to assess leaving-group effects .

- Resolution : Iodine’s larger atomic radius reduces NAS rates compared to bromine, explaining higher stability in weakly basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.